molecular formula C5H4Cl2N2 B063743 3-Amino-2,4-dichloropyridine CAS No. 173772-63-9

3-Amino-2,4-dichloropyridine

Cat. No. B063743
CAS RN: 173772-63-9
M. Wt: 163 g/mol
InChI Key: ZSJYSZWQVCWDQO-UHFFFAOYSA-N
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Description

“3-Amino-2,4-dichloropyridine” is a chemical compound with the molecular formula C5H4Cl2N2 and a molecular weight of 163.01 . It is used in laboratory settings and is not intended for medicinal, household, or other uses .


Synthesis Analysis

The synthesis of “3-Amino-2,4-dichloropyridine” and its derivatives has been reported in several studies . For instance, one study described a facile synthetic route to an important intermediate 4-amino-2,6-dichloropyridine, which involved the oxidation of 2,6-dichloropyridine as a starting material to give a pyridine N-oxide derivative . This was then subjected to nitration followed by reduction . Most of the synthetic reactions proceeded under mild conditions .


Molecular Structure Analysis

The molecular structure of “3-Amino-2,4-dichloropyridine” consists of a pyridine ring, which is a six-membered aromatic heterocycle, with two chlorine atoms and one amino group attached to it .


Chemical Reactions Analysis

The chemical reactivity of “3-Amino-2,4-dichloropyridine” and its derivatives has been explored in several studies . For example, one study reported unexpected aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde .


Physical And Chemical Properties Analysis

“3-Amino-2,4-dichloropyridine” is a solid substance . The shipping temperature is room temperature .

Scientific Research Applications

Synthesis of Energetic Materials

3-Amino-2,4-dichloropyridine can be used in the synthesis of new energetic materials . These materials focus on new heterocyclic compounds with high densities, high heats of formation, and good detonation properties . The presence of nitro groups in these compounds enhances the oxygen balance and density, which improves the detonation performances .

Development of Insensitive High Explosives (IHE)

One of the effective approaches used to synthesize insensitive high explosives (IHE) is to incorporate a maximum possible percentage of nitrogen into energetic materials . 3-Amino-2,4-dichloropyridine can be used in this process .

Synthesis of Nitro Derivatives of Pyridines

Pyridine compounds have attracted renewed attention, and the potential use of nitro derivatives of pyridines and their bicyclic analogs has been reported for the synthesis of novel insensitive explosives . 3-Amino-2,4-dichloropyridine can be used in the synthesis of these compounds .

Synthesis of Amino-Nitropyridines

In the search for more powerful, and less sensitive energetic materials, researchers are interested in amino-nitropyridines . 3-Amino-2,4-dichloropyridine can be used in the synthesis of these compounds .

Synthesis of Fused Heterocyclic Compounds

Fused heterocyclic compounds that contain a high percentage of both nitrogen and oxygen are of interest in the development of new energetic materials . 3-Amino-2,4-dichloropyridine can be used in the synthesis of these compounds .

Synthesis of Nitroheteroaromatic Systems

The difficulty of synthesizing some nitroheteroaromatic systems may be attributed to their electron deficiency, making electrophilic aromatic substitution problematic . However, 3-Amino-2,4-dichloropyridine can be used in the synthesis of these systems .

Safety and Hazards

“3-Amino-2,4-dichloropyridine” is classified as a hazardous substance . It has the hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

While the future directions for “3-Amino-2,4-dichloropyridine” are not explicitly mentioned in the retrieved sources, it’s worth noting that the synthesis and development of new energetic materials continue to focus on new heterocyclic compounds with high densities, high heats of formation, and good detonation properties . This suggests that “3-Amino-2,4-dichloropyridine” and its derivatives could potentially be explored further in this context.

properties

IUPAC Name

2,4-dichloropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2/c6-3-1-2-9-5(7)4(3)8/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJYSZWQVCWDQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431811
Record name 3-Amino-2,4-dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2,4-dichloropyridine

CAS RN

173772-63-9
Record name 3-Amino-2,4-dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloropyridin-3-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2,4-Dichloro-3-nitropyridine c (2.058 g, 10.7 mmol) was dissolved in HOAc (10 mL) under nitrogen. Iron powder (1.9191 g, 34.4 mmol) was added. The sample was heated at 40° C. for two hours. The reaction mixture was poured onto ice and then NaHCO3 was added to give a neutral solution. The sample was extracted with EtOAc (3×100 mL). The EtOAc extracts were washed with saturated NaHCO3 (1×100 mL). The combined aqueous layers were back extracted once with 100 mL EtOAc. The combined EtOAc extracts were dried over MgSO4, filtered, and concentrated to give 3-amino-2-4-dichloropyridine d (1.510 g, 9.26 mmol, 87%).
Quantity
0 (± 1) mol
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Reaction Step One
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Quantity
10 mL
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1.9191 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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